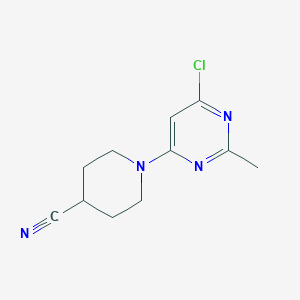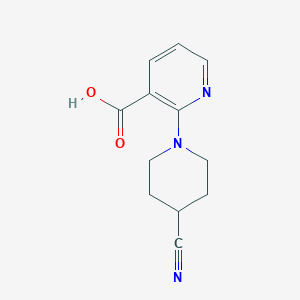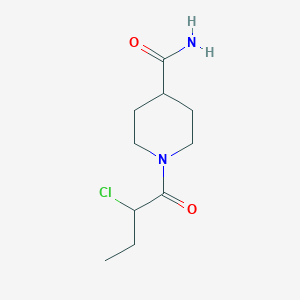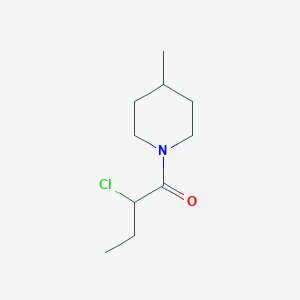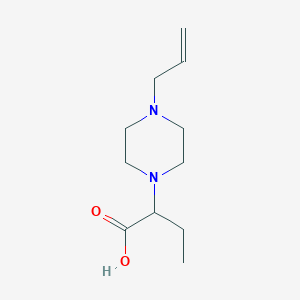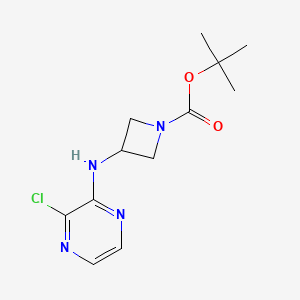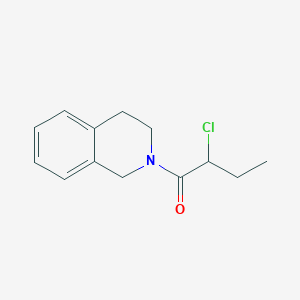
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of similar compounds, such as dihydro-2H-dipyrimido[1,2-a,4,5-d]pyrimidine-2,4-(3H)-diones, has been achieved through a multicomponent reaction of barbituric acid with aryl aldehydes and 2-aminopyrimidine in refluxing ethanol in the absence of a catalyst .Molecular Structure Analysis
These compounds are types of bicyclic [6 + 6] systems . The reactivities of the substituents linked to the ring carbon and nitrogen atoms have been studied .Chemical Reactions Analysis
The chemistry of pyrimidopyrimidines has been studied, including the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Applications De Recherche Scientifique
Antimicrobial Properties
6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, closely related to the chemical structure , have shown promise in antimicrobial applications. A study synthesized derivatives of this compound and tested their antimicrobial activity, finding moderate effectiveness against certain bacterial strains, including S. aureus, E. coli, and B. subtilis. Particularly, one derivative demonstrated superior activity against P. aeruginosa compared to the reference drug streptomycin (Vlasov et al., 2022).
Synthesis of Heterocyclic Compounds
Another application area is the synthesis of novel heterocyclic compounds. For instance, the reaction of similar pyrimidine derivatives with 1,3-diketones has been shown to form new pyrimidopyridazine diones, indicating the potential of these compounds in creating diverse heterocyclic structures with possibly useful properties (Tsupak et al., 2003).
Herbicidal Activities
Compounds structurally similar to 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione have also been investigated for their herbicidal activities. For example, a study synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, finding that some of these showed promising herbicidal effects, particularly against Brassica napus (Huazheng, 2013).
Potential in Optical and Drug Discovery Applications
Recent research has also explored the potential of pyrimidine-based derivatives in optical, nonlinear optical (NLO), and drug discovery applications. For instance, a study synthesized pyrimidine-based bis-uracil derivatives and evaluated their properties, finding them to be efficient candidates for NLO device fabrications and drug discovery endeavors (Mohan et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione are the L-type Ca2+ channels Cav1.2 and Cav1.3 . These channels are the main L-type Ca2+ channel subtypes in the brain and are predominantly located at postsynaptic somatodendritic locations .
Mode of Action
This compound interacts with its targets by increasing inward Ca2+ currents of Cav1.3 and Cav1.2 channels . This is achieved by slowing activation, inactivation, and enhancement of tail currents .
Biochemical Pathways
The activation of Cav1.2 and Cav1.3 channels by this compound affects the calcium signaling pathway . This pathway plays a crucial role in many physiological processes, including muscle, brain, endocrine, and sensory function .
Pharmacokinetics
The compound’s interaction with its targets suggests that it can cross the blood-brain barrier to exert its effects on the brain’s l-type ca2+ channels .
Result of Action
The activation of Cav1.2 and Cav1.3 channels by this compound leads to an increase in inward Ca2+ currents . This can have various molecular and cellular effects, depending on the specific cell type and physiological context.
Orientations Futures
The aim of studying these types of compounds is to discuss their synthetic significance and to establish the biological characteristics of this class of compounds as studied to date . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Analyse Biochimique
Biochemical Properties
6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its interaction with cyclin A2 . This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including MCF-7 and HCT-116 . This compound influences cell signaling pathways by inhibiting CDK2, leading to altered cell cycle progression and increased apoptosis . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors regulated by CDK2.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity . At therapeutic doses, it effectively inhibits tumor growth in animal models without causing significant adverse effects . At higher doses, it can induce toxicity, highlighting the importance of optimizing the dosage for clinical applications.
Metabolic Pathways
This compound is metabolized through various pathways in the body. It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It has been shown to accumulate in specific tissues, such as the liver and kidneys, where it may exert its therapeutic effects . The distribution of this compound within the body can influence its efficacy and safety profile, making it an important factor to consider in drug development.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. It has been found to localize primarily in the nucleus, where it interacts with nuclear proteins involved in cell cycle regulation . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
6-(cyclopentylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-8-5-7(11-9(14)12-8)10-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBKOQYDMJQDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



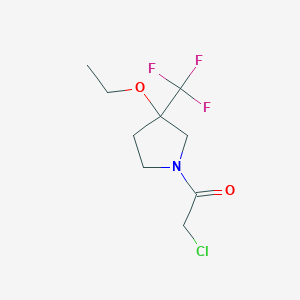
![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)
![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)
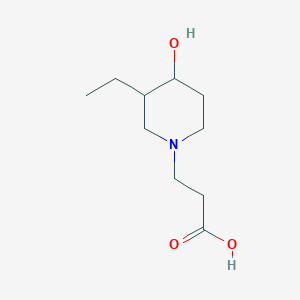
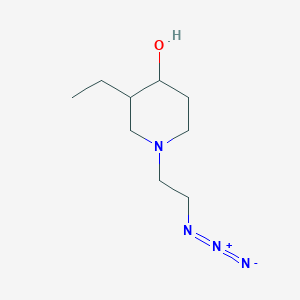
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)
